molecular formula C20H18N4O3S2 B2973802 2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(o-tolyl)acetamide CAS No. 895101-78-7

2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(o-tolyl)acetamide

Cat. No.: B2973802
CAS No.: 895101-78-7
M. Wt: 426.51
InChI Key: MCAUOIDOFONYJX-UHFFFAOYSA-N
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Description

This compound is a heterocyclic acetamide derivative featuring a fused benzo[c]pyrimido[4,5-e][1,2]thiazine core. Key structural attributes include a 6-methyl group, a 5,5-dioxido (sulfone) moiety, and a thioacetamide bridge linked to an ortho-tolyl (o-tolyl) substituent. Its synthesis typically involves alkylation of thiopyrimidine precursors with chloroacetamides under basic conditions .

Properties

IUPAC Name

2-(6-methyl-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanyl-N-(2-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3S2/c1-13-7-3-5-9-15(13)22-18(25)12-28-20-21-11-17-19(23-20)14-8-4-6-10-16(14)24(2)29(17,26)27/h3-11H,12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCAUOIDOFONYJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NC=C3C(=N2)C4=CC=CC=C4N(S3(=O)=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(o-tolyl)acetamide involves multiple steps. The starting materials typically include 6-methylbenzo[c]pyrimido[4,5-e][1,2]thiazin and o-tolylamine. The synthetic route may involve the following steps:

    Thioether Formation: The 6-methylbenzo[c]pyrimido[4,5-e][1,2]thiazin is reacted with a suitable thiol reagent under controlled conditions to form the thioether linkage.

    Acetamide Formation: The resulting thioether intermediate is then reacted with acetic anhydride in the presence of a catalyst to form the acetamide group.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(o-tolyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the acetamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thioether group can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

The compound 2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-phenylacetamide is a thiazine derivative that is of interest in medicinal chemistry because of its potential biological activities. It contains a pyrimido[5,4-c][2,1]benzothiazin-2-yl moiety, which is a nitrogen-containing heterocyclic compound.

Chemical Structure and Properties
The molecular formula of 2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-phenylacetamide is C18H18N4O3S, and it has a molecular weight of approximately 366.48 g/mol. The compound's structure includes a benzo[c]pyrimido-thiazine moiety, which is crucial for biological interactions.

Synthesis
The synthesis of 2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-phenylacetamide typically involves multi-step reactions that start with simpler thiazine derivatives. Common methods include:

  • Formation of a Thiazine Ring This uses precursors such as substituted phenyl thioacetamides.
  • Functionalization This introduces the methyl and dioxo groups through specific reagents under controlled conditions.
  • Purification Techniques such as recrystallization and chromatography are used to obtain pure compounds.

Reactions

2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-phenylacetamide can undergo different types of chemical reactions:

  • Oxidation: The addition of oxygen or removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
  • Reduction: Reduction using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: The replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Antimicrobial Properties

Research has indicated that thiazine derivatives exhibit significant antimicrobial activity. In vitro studies have shown that 2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-phenylacetamide demonstrates effectiveness against various bacterial strains. For example:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Mechanism of Action

The mechanism of action of 2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(o-tolyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Variations

  • Benzo[c]pyrimido[4,5-e][1,2]thiazine Derivatives: 2-((6-(4-Methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(m-tolyl)acetamide (): Differs in the substitution of a 4-methylbenzyl group at position 6 and an m-tolyl acetamide. 2-((9-Chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-phenethylacetamide (): Incorporates a chloro substituent at position 9 and a phenethyl acetamide. The chloro group increases molecular weight (475.0 g/mol vs.
  • Thiazolo[3,2-a]pyrimidine Derivatives ():

    • Compounds like (2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dioxo-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a) feature a thiazolo-pyrimidine core with benzylidene and nitrile groups. These structures lack the sulfone moiety but include conjugated systems that enhance UV absorption, useful in photophysical applications. Yields (~68%) and melting points (243–246°C) are comparable to the target compound’s synthetic protocols .

Acetamide-Linked Analogues

  • N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (): This benzothiazole-thiadiazole hybrid demonstrates potent VEGFR-2 inhibition (IC~50~ = 0.89 µM) due to its urea and nitro groups, which facilitate hydrogen bonding and charge transfer. In contrast, the target compound’s sulfone and o-tolyl groups may prioritize different kinase interactions .
  • N-(6-Arylbenzo[d]thiazole-2-acetamide) Derivatives (): These compounds emphasize aryl substitutions (e.g., nitro, methoxy) on the benzothiazole ring. Computational studies suggest that electron-withdrawing groups (e.g., nitro) improve metabolic stability, whereas the target compound’s methyl and sulfone groups may balance lipophilicity and solubility .

Biological Activity

The compound 2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(o-tolyl)acetamide is a complex organic molecule belonging to the class of thiazine derivatives. Its unique structure and functional groups suggest potential biological activities that merit detailed investigation. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Molecular Formula and Weight

  • Molecular Formula : C₁₉H₁₆N₄O₃S₂
  • Molecular Weight : 412.5 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. These steps may include:

  • Formation of the Thiazine Ring : Utilizing appropriate precursors to construct the thiazine framework.
  • Substitution Reactions : Introducing the o-tolyl group through nucleophilic substitution.
  • Purification : Techniques such as recrystallization or chromatography are employed to achieve high purity of the final product.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of thiazine derivatives. For instance, compounds similar to this compound have shown promising results in inhibiting tumor growth in various cancer cell lines. The mechanism is believed to involve the induction of apoptosis and cell cycle arrest in cancer cells.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary data suggest that it exhibits significant activity against a range of bacterial strains, including:

Bacterial StrainInhibition Concentration (mg/mL)
Escherichia coli1.6
Staphylococcus aureus0.833
Bacillus subtilis0.052

These findings indicate that the compound may serve as a lead for developing new antimicrobial agents.

Enzyme Inhibition

In addition to its antimicrobial effects, the compound has been studied for its ability to inhibit key metabolic enzymes such as acetylcholinesterase (AChE). This inhibition is particularly relevant for conditions like Alzheimer's disease, where AChE inhibitors are sought after for therapeutic purposes.

Study 1: Anticancer Activity

A study conducted on a series of thiazine derivatives demonstrated that certain compounds exhibited IC50 values below 10 µM against breast cancer cell lines. The study concluded that modifications at the N-acetamide position significantly enhanced anticancer activity.

Study 2: Antimicrobial Efficacy

In another research effort, a derivative similar to this compound was tested against clinical isolates of Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 0.8 mg/mL, showcasing its potential as an effective antibacterial agent.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(o-tolyl)acetamide?

  • Methodology : Synthesis typically involves multi-step heterocyclic assembly. Key steps include:

  • Core formation : Cyclization of sulfonamide precursors with sulfur-containing reagents to construct the benzo[c]pyrimido[4,5-e][1,2]thiazin-5,5-dioxide system (analogous to methods in and ).
  • Thioether linkage : Reaction of the thiol group at position 2 of the core with chloroacetamide derivatives under basic conditions (e.g., NaH in DMF) .
  • Substituent introduction : Alkylation or coupling reactions to install the 6-methyl and o-tolyl groups (see for alkylation strategies).
    • Characterization : Confirmed via 1H^1H/13C^{13}C-NMR (e.g., methyl signals at δ 2.24–2.37 ppm, aromatic protons at δ 6.56–8.01 ppm), IR (S=O stretching at ~1,150 cm1^{-1}), and mass spectrometry (e.g., molecular ion peak matching C20_{20}H18_{18}N4_{4}O3_{3}S2_{2}) .

Q. How can researchers confirm the regioselectivity of substituents in the heterocyclic core?

  • Analytical approach : Use NOESY NMR to identify spatial proximity between substituents (e.g., methyl groups and adjacent protons). X-ray crystallography is definitive for resolving ambiguities, as demonstrated in for pyrazolo-benzothiazine derivatives .
  • Computational validation : DFT calculations (e.g., Mulliken charges) predict reactive sites, aligning with experimental outcomes .

Advanced Research Questions

Q. What strategies optimize the yield of the thioether coupling step in the synthesis?

  • Experimental design :

  • Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the thiolate intermediate (see for acetic anhydride/acetic acid systems) .
  • Catalysis : Palladium or copper catalysts (e.g., CuI) accelerate C–S bond formation, reducing side reactions like disulfide formation .
  • Temperature control : Reflux at 80–100°C balances reactivity and decomposition (cf. , where 70°C was optimal for thiazole synthesis) .
    • Yield improvement : reports ~68% yields for analogous thioether couplings; inert atmospheres (N2_2) may further suppress oxidation .

Q. How do structural modifications (e.g., o-tolyl vs. phenyl groups) impact biological activity?

  • Structure-activity relationship (SAR) :

  • Electron-donating groups : The o-tolyl methyl group enhances lipophilicity, potentially improving membrane permeability (cf. , where phenoxy groups increased antimicrobial activity) .
  • Steric effects : Ortho-substitution may hinder binding to off-target proteins, as seen in for pyrazolo-benzothiazine antioxidants .
    • Testing framework : Comparative assays (e.g., enzyme inhibition, cellular uptake) using derivatives with varying aryl groups.

Q. What mechanisms explain the antioxidant activity of this compound?

  • Hypothesis : Radical scavenging via the sulfone group (electron-deficient S=O) and aromatic π-systems (see for pyrazolo-benzothiazine derivatives with IC50_{50} values of 10–50 μM in DPPH assays) .
  • Validation :

  • EPR spectroscopy : Detect stable radical intermediates (e.g., thiyl radicals).
  • Kinetic studies : Measure H-atom transfer rates using stopped-flow techniques.

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported biological activity across studies?

  • Case example : If one study reports potent antimicrobial activity (e.g., MIC = 2 μg/mL) while another shows no effect:

  • Variables to assess :
  • Purity : HPLC quantification (≥95% purity required; impurities may skew results, as in ) .
  • Assay conditions : pH, solvent (DMSO vs. aqueous), and cell line variability (e.g., Gram-positive vs. Gram-negative bacteria in ) .
  • Reproducibility : Replicate experiments under standardized protocols (e.g., CLSI guidelines).

Methodological Resources

Q. What computational tools predict the compound’s metabolic stability?

  • Software :

  • SwissADME : Estimates CYP450 metabolism and bioavailability (e.g., logP ~2.5 suggests moderate absorption) .
  • Molecular docking (AutoDock Vina) : Models interactions with hepatic enzymes (e.g., CYP3A4) to identify metabolic hotspots .

Synthesis Optimization Table

StepKey ParametersOptimal Conditions (Evidence)
Core cyclizationSolvent, catalyst, temperatureAcetic anhydride, NaOAc, 100°C
Thioether couplingBase, solvent, reaction timeNaH, DMF, 12 h
CrystallizationSolvent system (polarity gradient)DMF/water (1:3 v/v)

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